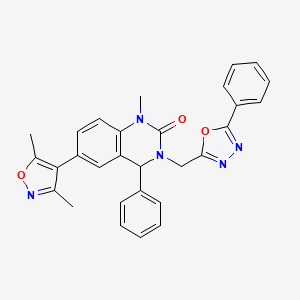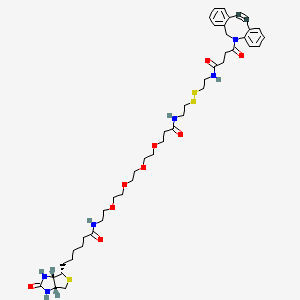
2,3,5-Trimethylpyrazine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethylpyrazine-d9 is a deuterium-labeled derivative of 2,3,5-Trimethylpyrazine, a volatile heterocyclic nitrogen compound. It is commonly used as a flavor component in various food products such as roasted coffee beans, cooked rice, and soy paste . The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The synthesis involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst, such as Raney Nickel . The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of 2,3,5-Trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The fermentation conditions are optimized using a Box-Behnken design, with parameters such as temperature, bottle capacity, and water addition being crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,3,5-Trimethylpyrazine-d9 is widely used in scientific research due to its stable isotope labeling. It is particularly valuable in:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the effects of deuterium substitution on metabolic profiles.
Food Science: Investigated for its role in flavor formation and its impact on human mood and brainwaves.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylpyrazine involves its interaction with various molecular targets and pathways. For instance, it is known to participate in Maillard reactions, contributing to the formation of flavor compounds in thermally processed foods . The carbon skeleton formation involves a conversion reaction between methylglyoxal and glyoxal, incorporating formaldehyde into the methyl group carbon atoms of the pyrazine ring .
Comparison with Similar Compounds
2,3,5-Trimethylpyrazine-d9 can be compared with other similar compounds such as:
2,3,5-Trimethylpyrazine: The non-deuterated form, commonly used in flavoring.
2,3,5,6-Tetramethylpyrazine: Another methylated pyrazine with different flavor and chemical properties.
2,3-Diethylpyrazine: A related compound with ethyl groups instead of methyl groups, affecting its flavor profile and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways .
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2,3,5-tris(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3 |
InChI Key |
IAEGWXHKWJGQAZ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)








![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)



